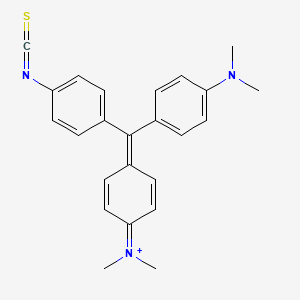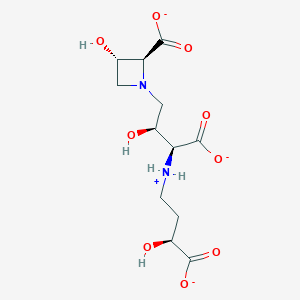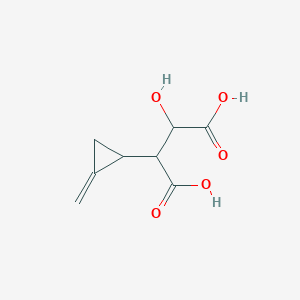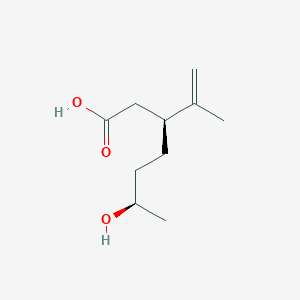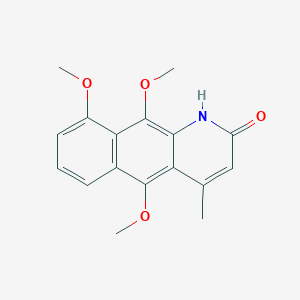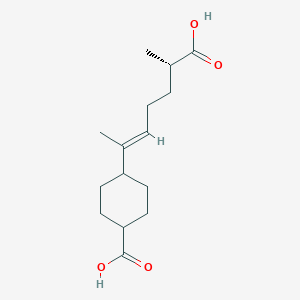
Hymenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hymenoic acid is a natural product found in Hymenochaete with data available.
Wissenschaftliche Forschungsanwendungen
DNA Polymerase λ Inhibition
Hymenoic acid, extracted from the fungus Hymenochaetaceae sp., has been identified as a specific inhibitor of DNA polymerase λ. Its unique inhibitory effect does not extend to other mammalian polymerases or DNA metabolic enzymes, suggesting a targeted mechanism of action. This selective inhibition could have implications in understanding DNA repair and replication processes (Nishida et al., 2008). Additionally, the successful synthesis of (S)-(+)-hymenoic acid has been reported, providing a pathway for its study and potential therapeutic applications (Takahashi et al., 2018).
Cancer Management Potential
While not directly related to hymenoic acid, studies on Hymenocardia acida, a shrub known for its medicinal properties, have shown notable anticancer activities. This suggests a broader range of bioactive compounds within related species that could be investigated for similar properties, potentially including hymenoic acid or its derivatives (Adedokun et al., 2022).
Traditional Medicine Applications
Although not specifically about hymenoic acid, research on plants from the same family, like Hymenocardia acida, reveals usage in traditional medicine for treating diseases like sickle cell anemia. This underscores the potential for hymenoic acid to be investigated for similar applications (Ibrahim et al., 2007).
Eigenschaften
Produktname |
Hymenoic acid |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
4-[(E,6S)-6-carboxyhept-2-en-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1 |
InChI-Schlüssel |
LTNNRLSIPOPBOC-AIPMOWSPSA-N |
Isomerische SMILES |
C[C@@H](CC/C=C(\C)/C1CCC(CC1)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(CCC=C(C)C1CCC(CC1)C(=O)O)C(=O)O |
Synonyme |
hymenoic acid trans-4-((1'E,5'S)-5'-carboxy-1'-methyl-1'-hexenyl)cyclohexanecarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



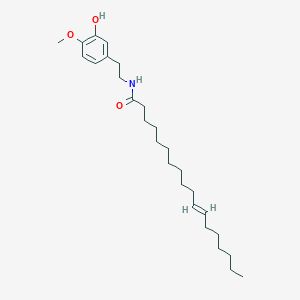



![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)

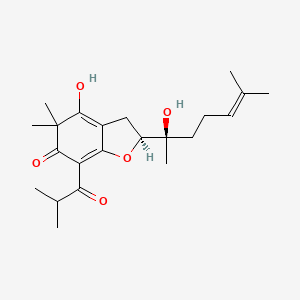
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
